molecular formula C19H21FN2O4S B2924553 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 1448066-55-4

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No. B2924553
CAS RN: 1448066-55-4
M. Wt: 392.45
InChI Key: ONEVBQQZSKKMDO-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with an indole moiety. Indole is a heterocyclic compound, and it’s found in many biologically active molecules . Sulfonamides are a group of compounds known for their antimicrobial activity, and they’re used in several drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the indole moiety with the benzenesulfonamide part. The indole part could be derived from tryptophan, an amino acid, while the benzenesulfonamide part could be synthesized from a suitable benzene derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the ethoxy group, the fluoro group, and the sulfonamide group. The presence of these different functional groups would likely confer unique chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the indole moiety is known to undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy and fluoro groups could affect its solubility, while the indole and sulfonamide groups could influence its acidity and reactivity .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) explored the properties of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy for cancer treatment. The compound showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been extensively studied for their enzyme inhibitory activities. For example, Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for their cytotoxicity and ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Some derivatives showed significant inhibitory activity, suggesting potential for further anti-tumor activity studies (Gul et al., 2016).

Antiproliferative Activity Against Tumor Cells

The synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were reported by Motavallizadeh et al. (2014), where some derivatives showed high antiproliferative activity against breast cancer and neuroblastoma cell lines. This indicates the potential of benzenesulfonamide derivatives as lead compounds for anticancer drugs (Motavallizadeh et al., 2014).

Antimicrobial Activity

Kumar et al. (2014) synthesized and evaluated the antimicrobial activity of benzenesulfonamide derivatives, finding that some compounds exhibited significant effectiveness against various microbial strains. This research underscores the potential of benzenesulfonamide compounds in developing new antimicrobial agents (Kumar et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions could involve studying the biological activity of this compound and optimizing its properties for potential therapeutic applications. Given the known activities of indole and sulfonamide derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-3-26-19-9-8-13(10-16(19)20)27(24,25)21-11-18(23)15-12-22(2)17-7-5-4-6-14(15)17/h4-10,12,18,21,23H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEVBQQZSKKMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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